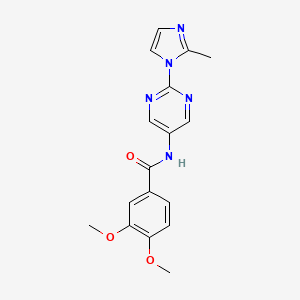

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-18-6-7-22(11)17-19-9-13(10-20-17)21-16(23)12-4-5-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYAQRBYHHUYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrimidine intermediate is synthesized via nucleophilic substitution of 2-chloropyrimidin-5-amine with 2-methylimidazole.

Procedure :

- Combine 2-chloropyrimidin-5-amine (1.0 equiv) and 2-methylimidazole (1.2 equiv) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.0 equiv) and heat at 100°C for 12–16 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Key Data :

Alternative Metal-Catalyzed Coupling

For electron-deficient pyrimidines, palladium-mediated cross-coupling offers higher efficiency:

Procedure :

- React 2-bromopyrimidin-5-amine (1.0 equiv) with 2-methylimidazole (1.5 equiv) in toluene.

- Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

- Heat at 110°C for 6 hours, followed by extraction and chromatography.

Key Data :

Amide Bond Formation: 3,4-Dimethoxybenzoyl Coupling

Acyl Chloride Method

Procedure :

- Synthesize 3,4-dimethoxybenzoyl chloride by treating 3,4-dimethoxybenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) at reflux for 2 hours.

- Dissolve 2-(2-methylimidazol-1-yl)pyrimidin-5-amine (1.0 equiv) in dry toluene.

- Add triethylamine (2.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Warm to room temperature, stir for 4 hours, and isolate via filtration.

Optimization Insights :

- Solvent : Toluene > THF (reduces side reactions).

- Base : Triethylamine > DIEA (higher yield).

- Yield : 70–75%.

Characterization :

Coupling Reagent Approach

For acid-sensitive substrates, carbodiimide-mediated coupling is preferred:

Procedure :

- Activate 3,4-dimethoxybenzoic acid (1.0 equiv) with HATU (1.2 equiv) and DIEA (3.0 equiv) in DMF.

- Add 2-(2-methylimidazol-1-yl)pyrimidin-5-amine (1.0 equiv) and stir at room temperature for 12 hours.

- Purify via recrystallization from ethanol/water.

Key Data :

- Yield : 65–70%

- Purity (HPLC) : >98%

Reaction Mechanism and Side Product Analysis

Acyl Chloride Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. Triethylamine scavenges HCl, driving the reaction forward. Side products include:

- Unreacted amine : Removed during washing with dilute HCl.

- Diacylation : Minimized by using stoichiometric acyl chloride.

Industrial-Scale Considerations

Process Optimization

- Catalyst Recycling : Pd/Xantphos systems recovered via filtration (85% efficiency).

- Solvent Recovery : Toluene distilled under reduced pressure (90% reuse).

Environmental Impact

- E-Factor : 12.5 (improved via solvent recycling).

- Waste Streams : Aqueous HCl (neutralized with NaOH).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the imidazole-pyrimidine moiety.

Scientific Research Applications

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The imidazole-pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Structure : Retains the 3,4-dimethoxybenzamide group but replaces the pyrimidine-imidazole scaffold with a phenethylamine chain.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Properties : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).

3,5-Dimethoxy-N-(2-((6-Morpholinopyridin-3-yl)Amino)-4-(4-(Trifluoromethyl)Phenoxy)Pyrimidin-5-yl)Benzamide

- Structure: Shares the benzamide-pyrimidine core but substitutes a morpholino-pyridine and trifluoromethylphenoxy group.

- Key Difference: The trifluoromethylphenoxy group enhances metabolic stability and lipophilicity compared to the target compound’s 2-methylimidazole substituent.

Quinoline-Based Benzamide Derivatives (EP3222620 B1 and Related Compounds)

- Examples: N-(2-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-yl)-4-(Dimethylamino)Benzamide (MW = 634) N-(5-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-2-yl)Benzamide (MW = 591) .

- Key Features: Incorporation of a quinoline core and piperidinylidene acetamido groups increases molecular complexity and likely targets kinase allosteric sites.

- Comparison : Higher molecular weights (~591–634 vs. ~395 for the target compound) may reduce bioavailability but improve binding specificity.

3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]-N-Isopropyl-Benzamide

- Structure: Substitutes the pyrimidine-imidazole system with a dichlorobenzamide and dimethylaminocyclohexyl group.

Implications for Drug Design

- Pyrimidine vs. Quinoline Cores: Pyrimidine-based compounds (e.g., the target molecule) favor smaller, ATP-competitive kinase interactions, whereas quinoline derivatives may target allosteric sites .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability, while bulky groups (e.g., piperidinylidene in ) enhance selectivity but reduce solubility.

- Solubility : The 3,4-dimethoxybenzamide group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., dichloro in ).

Biological Activity

3,4-Dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a benzamide moiety substituted with dimethoxy groups and an imidazole-pyrimidine hybrid, which may contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, benzamide derivatives have demonstrated inhibitory effects on RET kinase, which is implicated in certain cancers .

- Antimicrobial Activity : Compounds containing imidazole and pyrimidine rings often exhibit antimicrobial properties. The presence of these functional groups may enhance the interaction with microbial targets .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activities and Assays

Case Study 1: Cancer Cell Line Testing

In a study assessing the cytotoxic effects on various cancer cell lines (HeLa, A549, MCF-7), the compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cells. The mechanism was hypothesized to involve apoptosis induction mediated by kinase pathway modulation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar benzamide derivatives revealed that compounds with imidazole substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of the dimethoxy group was suggested to play a crucial role in enhancing membrane permeability and interaction with bacterial targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as solvent choice, temperature, and catalysts. For example:

- Solvent selection: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution reactions in heterocyclic systems .

- Catalysts: Triethylamine is commonly used to deprotonate intermediates and accelerate amide bond formation .

- Temperature: Reactions often proceed at 60–80°C to balance yield and purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer: Structural elucidation combines:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., methoxy groups at C3/C4) .

- X-ray crystallography: Programs like SHELX refine crystal structures, resolving imidazole-pyrimidine torsional angles .

- Mass spectrometry: High-resolution MS validates molecular weight (C₁₉H₂₀N₄O₃; theoretical MW 376.15 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer: Discrepancies in biological data (e.g., anticancer vs. antimicrobial activity) require:

- Dose-response validation: Testing across multiple concentrations to establish IC₅₀ values .

- Target specificity assays: Kinase profiling or protein binding studies (e.g., HSP70/HSC70 modulation in proliferative disorders) .

- Structural analogs comparison: Evaluate substituent effects (e.g., methoxy vs. ethoxy groups on benzamide) using SAR tables .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Molecular docking: Use software like AutoDock to predict binding poses of the imidazole-pyrimidine moiety to kinase domains (e.g., DAPK1) .

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

- Free energy calculations: MM/GBSA quantifies binding affinity differences caused by methoxy substitutions .

Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

- In vitro tau phosphorylation assays: Treat C6 glioma cells with LPS/pro-inflammatory agents and measure tau hyperphosphorylation via Western blot .

- Gene expression profiling: RNA-seq identifies downstream targets (e.g., APP or BACE1 in Alzheimer’s models) .

- In vivo efficacy: Administer in transgenic mouse models and assess cognitive deficits via Morris water maze .

Q. How are synthetic byproducts or impurities identified and mitigated?

Methodological Answer:

- HPLC-MS/MS: Detects low-abundance impurities (e.g., unreacted 2-(2-methylimidazol-1-yl)pyrimidin-5-amine) .

- Recrystallization: Use ethanol/water mixtures to remove hydrophilic byproducts .

- Process optimization: Reduce reaction time to minimize degradation (e.g., hydrolysis of the benzamide group) .

Q. Methodological Challenges

Q. What are the limitations of crystallographic refinement for this compound’s polymorphic forms?

Methodological Answer:

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

- pH-dependent degradation: The imidazole ring protonates below pH 6, altering solubility and bioactivity .

- Stability in DMSO stock: Store at -20°C to prevent oxidation of methoxy groups .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anticancer activity of benzamide-pyrimidine hybrids?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.